molecular formula C16H17N5O2 B6528597 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 1019101-63-3

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B6528597
CAS No.: 1019101-63-3
M. Wt: 311.34 g/mol
InChI Key: GZNCBLUUOJWTCK-UHFFFAOYSA-N
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Description

“N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide” is a chemical compound with the molecular formula C16H17N5O2S . It is a member of the pyrazole family, which are heterocyclic aromatic compounds containing a five-membered ring structure made up of two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, an oxadiazole ring, and a benzamide group . The pyrazole ring contains two nitrogen atoms and three carbon atoms, one of which is substituted with a dimethyl group . The oxadiazole ring contains two nitrogen atoms, three carbon atoms, and an oxygen atom .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 94.3±0.5 cm3, and a molar volume of 249.9±7.0 cm3 . It has seven hydrogen bond acceptors, one hydrogen bond donor, and five freely rotating bonds . Its polar surface area is 111 Å2, and its polarizability is 37.4±0.5 10-24 cm3 .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-9-5-6-12(7-10(9)2)14(22)17-16-19-18-15(23-16)13-8-11(3)21(4)20-13/h5-8H,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNCBLUUOJWTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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